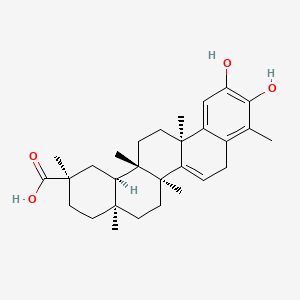

Dihydrocelastrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihydrocelastrol is a synthetic derivative of celastrol, a triterpene isolated from the Chinese medicinal plant Tripterygium wilfordii. This compound has garnered significant attention due to its potent antitumor activities and its ability to inhibit cell proliferation and promote apoptosis in various cancer cell lines .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dihydrocelastrol wird durch Hydrierung von Celastrol synthetisiert. Der Hydrierungsprozess beinhaltet die Zugabe von Wasserstoff zu Celastrol in Gegenwart eines Katalysators, typischerweise Palladium auf Kohlenstoff (Pd/C), unter kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Hydrierung von Celastrol unter Verwendung industrieller Hydrierreaktoren. Die Prozessparameter werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Die Verbindung selbst ist ein Produkt der Reduktion (Hydrierung) von Celastrol.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C).

Substitution: Verschiedene Nukleophile und Elektrophile unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von hydroxylierten oder Ketonderivaten führen .

Wissenschaftliche Forschungsanwendungen

Dihydrocelastrol wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Triterpenen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Genexpression.

Medizin: Zeigte potente Antitumoraktivität bei multiplem Myelom und anderen Krebszelllinien. .

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Krebsmedikamente und Therapeutika

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung wichtiger Signalwege aus, die an der Zellproliferation und dem Überleben beteiligt sind. Es hemmt die Phosphorylierung von extrazellulär regulierten Proteinkinasen (ERK1/2) und dem Signaltransduktor und Aktivator der Transkription 3 (STAT3). Darüber hinaus reguliert es die Expression von Interleukin-6 (IL-6) und Cyclin D1 herunter, was zu einem Zellzyklusarrest und Apoptose führt .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist einzigartig in seiner verstärkten Potenz und Wirksamkeit im Vergleich zu Celastrol. Es zeigt stärkere inhibitorische Wirkungen auf die Proliferation von Krebszellen und eine stärkere Induktion der Apoptose. Darüber hinaus hat this compound in Kombination mit anderen therapeutischen Mitteln, wie z. B. Bortezomib, synergistische Wirkungen gezeigt, was es zu einem vielversprechenden Kandidaten für die Kombinationstherapie macht .

Wirkmechanismus

Dihydrocelastrol exerts its effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. It inhibits the phosphorylation of extracellular regulated protein kinases (ERK1/2) and the signal transducer and activator of transcription 3 (STAT3). Additionally, it downregulates the expression of interleukin-6 (IL-6) and cyclin D1, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Celastrol: The parent compound from which dihydrocelastrol is derived.

Tripterine: Another triterpenoid compound isolated from Tripterygium wilfordii with similar biological activities.

Uniqueness of this compound: this compound is unique in its enhanced potency and efficacy compared to celastrol. It exhibits stronger inhibitory effects on cancer cell proliferation and greater induction of apoptosis. Additionally, this compound has shown synergistic effects when used in combination with other therapeutic agents, such as bortezomib, making it a promising candidate for combination therapy .

Eigenschaften

CAS-Nummer |

193957-88-9 |

|---|---|

Molekularformel |

C29H40O4 |

Molekulargewicht |

452.6 g/mol |

IUPAC-Name |

(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 |

InChI-Schlüssel |

WZAUFGYINZYCKH-JJWQIEBTSA-N |

SMILES |

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Isomerische SMILES |

CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C |

Kanonische SMILES |

CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dihydrocelastrol; DHCE. (-)-Triptohypol C; Triptohypol C. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.